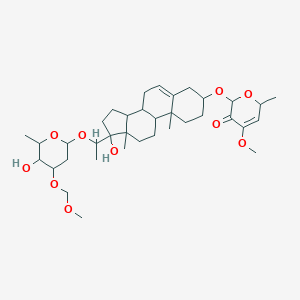

Periplocoside O

説明

特性

IUPAC Name |

6-[[17-hydroxy-17-[1-[5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O10/c1-20-16-28(41-7)32(38)33(43-20)46-24-10-13-34(4)23(17-24)8-9-25-26(34)11-14-35(5)27(25)12-15-36(35,39)22(3)45-30-18-29(42-19-40-6)31(37)21(2)44-30/h8,16,20-22,24-27,29-31,33,37,39H,9-15,17-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDVJOHDZLWTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)OCOC)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922133 | |

| Record name | 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116709-67-2 | |

| Record name | Periplocoside O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Purification, and Structural Elucidation of Periplocoside O

Extraction and Isolation Methodologies from Periploca Species

Periplocoside O, along with other related pregnane (B1235032) glycosides, has been successfully isolated from the root bark of Periploca sepium Bunge. nih.gov The general procedure for extracting these types of compounds begins with the collection and processing of the plant material. The dried and powdered root bark is subjected to extraction with a polar solvent, typically methanol, to create a crude extract. bohrium.commdpi.comnih.gov

This crude extract is then suspended in water and partitioned sequentially with different organic solvents of increasing polarity. This liquid-liquid partitioning allows for a preliminary separation of compounds based on their solubility. The fraction containing the glycosides is then concentrated, yielding a residue that is subjected to further, more refined separation techniques to isolate the individual compounds. bohrium.com

Chromatographic Techniques for Separation and Purification

Chromatography is indispensable for separating individual glycosides like Periplocoside O from the complex mixture obtained after initial extraction. This separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov The process often involves multiple chromatographic steps. An initial separation is typically performed using column chromatography with a stationary phase like silica (B1680970) gel. Fractions are eluted using a gradient of solvents, and those containing compounds of interest are collected for further purification. Subsequent steps may involve size-exclusion chromatography (e.g., Sephadex) and, crucially, high-performance liquid chromatography for final purification. bohrium.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the final purification and analysis of periplocosides. nih.govnih.gov These techniques utilize high pressure to pass the solvent (mobile phase) through a column packed with fine particles (stationary phase), leading to high-resolution separations. nih.gov

For compounds like Periplocoside O, Reversed-Phase HPLC (RP-HPLC) is commonly employed, typically using a C18 column. nih.gov This method separates molecules based on their hydrophobicity. A gradient elution system, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, is used to effectively separate the various glycosides present in the extract fractions. nih.gov UPLC, an evolution of HPLC that uses smaller particle sizes in the column, offers even higher resolution, greater sensitivity, and significantly shorter analysis times, making it suitable for analyzing complex plant extracts. mdpi.comnih.gov The purity of the isolated Periplocoside O is often confirmed by HPLC analysis, which should show a single, sharp peak under various detection conditions. nih.gov

Advanced Spectroscopic Approaches for Structural Determination

Once Periplocoside O is isolated in its pure form, its exact chemical structure is determined using a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex natural products like Periplocoside O. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the types and number of hydrogen and carbon atoms in the molecule. columbia.edu Two-dimensional (2D) NMR experiments are then used to piece the structure together. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by several bonds, respectively. This data allows for the unambiguous assignment of the entire aglycone (the non-sugar steroid part) and the sugar moieties, as well as determining the sequence and linkage points of the sugar chain. bohrium.comcolumbia.edu The stereochemistry of the glycosidic linkages and the relative configuration of the steroidal core are also determined from NMR data, specifically by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments. nih.gov

Mass Spectrometry (MS) is a critical tool used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is frequently used for analyzing steroidal glycosides. bohrium.commdpi.com This technique provides a highly accurate mass measurement of the molecule, which allows for the calculation of its unique molecular formula. The fragmentation pattern observed in the MS/MS spectrum (where the initial ion is broken apart and the masses of the fragments are analyzed) can also offer valuable structural clues, such as the sequential loss of sugar units from the glycoside, further corroborating the structure proposed by NMR data. nih.govnih.gov

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography provides the most definitive evidence for its absolute three-dimensional structure. This technique requires the compound to be in a crystalline form. When X-rays are passed through the crystal, they are diffracted into a unique pattern that can be used to calculate the precise position of every atom in the molecule.

In the study of periplocosides, X-ray crystallography has been a vital tool. For instance, the structures of several related pregnane glycosides from Periploca species were revised from their initially proposed structures based on conclusive X-ray diffraction analysis. researchgate.net This highlights the importance of the technique for unambiguously determining the absolute configuration of these complex natural products when suitable crystals can be obtained. researchgate.net

Structural Relationships and Comparative Analysis with Related Periplocosides (e.g., Periplocoside J, K, F)

Periplocoside O was isolated and characterized alongside several other related pregnane glycosides, including Periplocoside J, Periplocoside K, and Periplocoside F. researchgate.net These compounds share a common pregnane skeleton but exhibit variations in their glycosidic chains and the substitution patterns on the steroidal nucleus.

The comparative analysis of these compounds is crucial for understanding structure-activity relationships within this family of natural products. The precise structural variations are determined through careful interpretation of their respective spectroscopic data.

| Feature | Periplocoside O | Periplocoside J | Periplocoside K | Periplocoside F |

| Aglycone | Pregnane Derivative | Pregnane Derivative | Pregnane Derivative | Pregnane Derivative |

| Key Structural Moiety | Spiro-orthoester | Spiro-orthoester | Spiro-orthoester | Spiro-orthoester |

| Glycosidic Chain | Specific oligosaccharide | Varies | Varies | Varies |

This table is a generalized representation based on the available literature. The specific glycosidic and aglycone structures differentiate these compounds.

Chemical Synthesis and Derivatization Strategies for Periplocoside O and Analogues

Total Synthesis Methodologies for Complex Pregnane (B1235032) Glycosides (e.g., Periploside A)

The synthesis of Periploside A was instrumental in confirming its structural features, particularly its unique seven-membered formyl acetal (B89532) bridged orthoester (FABO) motif. jst.go.jpnih.gov For over two decades, the exact chemical connection and stereochemistry of this motif were ambiguous until confirmed by extensive synthetic efforts and X-ray diffraction analysis. jst.go.jp

Stereoselective Glycosylation Strategies for Oligosaccharide Chain Assembly

A central challenge in the synthesis of pregnane glycosides is the stereoselective assembly of the oligosaccharide chain. The construction of specific glycosidic linkages, particularly the β-anomers of 2-deoxysugars found in many cardiac and pregnane glycosides, requires carefully chosen glycosylation methods. jst.go.jpnih.gov In the total synthesis of Periploside A, the 2-deoxy-β-glycosidic linkages were assembled with high stereoselectivity through the judicious selection of glycosylation protocols. jst.go.jpnih.gov

Modern organic synthesis offers a diverse toolkit for stereoselective O-glycosylation. rsc.org These methods are critical for controlling the anomeric configuration (α or β) of the resulting linkage. Key factors influencing the stereochemical outcome include the choice of glycosyl donor (the sugar moiety with a leaving group), glycosyl acceptor (the molecule to be glycosylated), promoter, and solvent. rsc.org

Some advanced strategies employed for constructing challenging glycosidic bonds include:

Neighboring Group Participation: Using a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor to shield one face of the molecule, leading to the formation of a 1,2-trans-glycoside.

Solvent Effects: Utilizing solvents like acetonitrile (B52724) that can participate in the reaction to influence the stereochemical outcome.

Catalyst-Controlled Glycosylation: Employing sophisticated catalysts, such as borinic acid-derived catalysts or tailored bis-thiourea catalysts, to direct the stereoselectivity of the glycosylation reaction, even with challenging substrates. nih.govnih.gov For instance, glycosylation using glycosyl diphenyl phosphate (B84403) donors in the presence of a bis-thiourea catalyst can produce disaccharides with excellent β-anomeric stereoselectivity. rsc.orgnih.gov

The table below summarizes some modern glycosylation techniques and their key features.

| Glycosylation Strategy | Donor Type | Key Feature | Stereoselectivity | Reference |

| Catalytic Bis-Thiourea | Glycosyl Diphenyl Phosphate | Uses a tailored organocatalyst to activate the donor. | Excellent β-selectivity. | rsc.orgnih.gov |

| Cyanomethyl Ether Protection | Thioglycoside with 2-O-CH2CN | The C-2 protecting group directs the stereochemical outcome. | High 1,2-trans selectivity. | rsc.org |

| Borinic Acid Catalysis | Glycosyl Chloride | Catalyst enables regio- and stereoselective glycosylation of poly-hydroxylated acceptors. | Good to high yields and stereoselectivity. | nih.govnih.gov |

| Neoglycorandomization | Reducing Sugar | Chemoselective formation of glycosidic bonds with an alkoxylamine-containing aglycon. | Typically provides the β-anomer exclusively. | mdpi.com |

Construction of Spiro-Orthoester Motifs and Related Structural Features

A particularly challenging and unique structural feature of Periploside A is its formyl acetal bridged orthoester (FABO) motif. jst.go.jpnih.gov This spiro-orthoester linkage is critical to its biological activity. jst.go.jp The construction of this seven-membered ring system was a pivotal part of the total synthesis. It was achieved through a sophisticated combination of protocols developed by Sinaÿ and Crich for the formation of orthoester and acetal glycosides, respectively. jst.go.jpnih.gov This strategy also allowed for the controlled elaboration of the epimer at the spiro-quaternary carbon. nih.gov

Generally, the synthesis of spiro-orthoester glycosides can be approached through methods like the reductive cleavage of pre-formed cyclic sugar orthoesters. This procedure offers a highly stereoselective route to β-glycosides. mdpi.com In this method, sugar orthoesters are reduced using reagents like LiAlH₄/AlCl₃ or NaCNBH₃/AlCl₃. The choice of reducing agent and the structure of the orthoester can selectively yield either β-(1→4) or β-(1→6) linkages with extremely high β-selectivity, even for challenging mannosyl or rhamnosyl glycosides. mdpi.com

Semisynthetic Modifications of Periplocoside Scaffolds and Pregnane Intermediates

Semisynthesis, which involves the chemical modification of a readily available natural product or its synthetic intermediate, is a powerful strategy for drug discovery. nih.gov This approach leverages the complex core structure provided by nature to generate novel derivatives, a process that is often more efficient than total synthesis. For pregnane glycosides, semisynthesis can be used to explore structure-activity relationships (SAR) and develop analogues with enhanced potency or improved pharmacokinetic properties. jst.go.jp

A key example is the derivatization of pregn-5-ene-3β,17α,20(S)-triol, a pregnane intermediate. jst.go.jp This scaffold can be esterified with various aromatic and aliphatic groups to produce a library of new compounds. Research has shown that such modifications can lead to derivatives with more potent insecticidal activity than natural Periplocosides like Periplocoside F. jst.go.jp The SAR analysis from these studies indicated that factors such as the presence and position of fluorine atoms on a benzoyl group are critical for biological activity. jst.go.jp This highlights how targeted modifications can significantly enhance desired biological effects. jst.go.jp

The table below details the insecticidal activity of selected semisynthetic pregnane derivatives against Mythimna separata. jst.go.jp

| Compound | Modification | LC50 (mg/mL) | Reference |

| Periplocoside F (PSF) | Natural Product | >1.0 | jst.go.jp |

| 7g | 2-Fluorobenzoyl ester | 0.60 | jst.go.jp |

| 7h | 3-Fluorobenzoyl ester | 0.68 | jst.go.jp |

| 7i | 4-Fluorobenzoyl ester | >1.0 | jst.go.jp |

| 7j | 2,4-Difluorobenzoyl ester | 0.79 | jst.go.jp |

| 7l | 2,6-Difluorobenzoyl ester | 0.85 | jst.go.jp |

| 7o | 2,3,4,5,6-Pentafluorobenzoyl ester | 0.78 | jst.go.jp |

Rational Design and Synthesis of Periplocoside O Analogues and Derivatives

Rational design is a cornerstone of modern medicinal chemistry, aiming to develop new bioactive molecules based on a thorough understanding of their biological targets and structure-activity relationships. mdpi.comresearchgate.net This process often involves computational modeling to predict how a molecule will interact with a target protein, followed by the targeted synthesis of analogues designed for improved affinity, selectivity, or other desirable properties. researchgate.netmdpi.comnih.gov

For Periplocoside O and related pregnane glycosides, rational design can guide the synthesis of analogues with enhanced therapeutic potential. The synthesis of analogues of Periploside A, where the stereochemistry of the FABO motif was altered, demonstrated that the chemical connectivity of the motif was more crucial for immunosuppressive activity than its specific stereochemistry. nih.gov This insight, gained through synthesis, is invaluable for designing future analogues.

A rational design strategy for new Periplocoside O analogues could involve several approaches:

Scaffold Hopping: Replacing parts of the molecule, such as the steroidal core or a specific sugar unit, with other chemical groups (bioisosteres) that preserve the key interactions with the biological target but may offer improved properties. mdpi.com

Molecular Hybridization: Combining structural features from different active molecules to create a new hybrid compound with dual or enhanced activity. nih.gov

Side-Chain Modification: As demonstrated with brassinosteroid analogues, modifying the side chains of the steroidal nucleus can systematically probe structure-activity relationships and lead to compounds with interesting biological profiles. mdpi.com

The design process relies on an iterative cycle of designing, synthesizing, and testing new compounds to build a comprehensive understanding of the SAR. jst.go.jpnih.gov This knowledge allows chemists to refine their designs and create increasingly potent and selective molecules.

Analytical Method Development and Validation for Periplocoside O Research

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of Periplocoside O from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most utilized techniques due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cardiac glycosides like Periplocoside O. The development of a reliable HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification.

Method Development Insights: For cardiac glycosides, reversed-phase HPLC is the most common approach. ijpsjournal.comresearchgate.net The separation is typically performed on octadecylsilyl (C18) bonded silica (B1680970) columns. ijpsjournal.comresearchgate.netnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol, to ensure the effective elution and separation of compounds with varying polarities. nih.govdaneshyari.com An acidic modifier, such as formic acid, is often added to the mobile phase to improve peak shape and ionization efficiency when coupling HPLC with mass spectrometry.

UV detection is standard for the quantification of cardiac glycosides, with the detection wavelength typically set around 220 nm, where these compounds exhibit strong absorbance. ijpsjournal.comnih.gov The flow rate is generally maintained between 0.8 and 1.5 mL/min to achieve a balance between resolution and analysis time. ijpsjournal.com

Table 1: Illustrative HPLC Conditions for Cardiac Glycoside Analysis Applicable to Periplocoside O

| Parameter | Condition | Source(s) |

| Column | Symmetry C18 (e.g., 75 mm x 4.6 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | nih.govdaneshyari.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | ijpsjournal.comnih.gov |

| Column Temperature | 20 °C | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures, resulting in substantially faster analysis times, improved resolution, and enhanced sensitivity. These advantages are particularly beneficial for complex sample analysis and high-throughput screening.

For the analysis of Periplocoside O, a UHPLC method would offer shorter run times compared to traditional HPLC, which is critical when analyzing a large number of samples, such as in pharmacokinetic studies. researchgate.net The increased peak capacity and resolution allow for better separation of Periplocoside O from structurally similar glycosides and endogenous matrix components.

Mass Spectrometry-Based Detection and Characterization

When coupled with liquid chromatography, mass spectrometry (MS) provides unparalleled sensitivity and selectivity, enabling not only the quantification of Periplocoside O at very low concentrations but also its structural characterization and the identification of its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex biological matrices. nih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. acs.orgresearchgate.net This process provides exceptional specificity, minimizing interferences from the sample matrix. acs.org

In the context of Periplocoside O research, a sensitive LC-MS/MS method is crucial for pharmacokinetic studies. For instance, a validated method for the related cardiac glycoside periplocin in rat plasma utilized a C18 column with a simple isocratic mobile phase of methanol and water (76:24, v/v). nih.gov Detection was achieved using electrospray ionization (ESI) in positive ion mode. researchgate.netnih.gov Such methods can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range, which is necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. researchgate.net

Table 2: Example LC-MS/MS Parameters for Quantification of Related Periploca Glycosides

| Parameter | Condition | Source(s) |

| Technique | LC-MS/MS with ESI | researchgate.net |

| Ionization Mode | Positive | researchgate.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor → Product Ion (Periplocin) | m/z 558.3 → 396.3 | Not explicitly found, example based on structure |

| Precursor → Product Ion (Periplocymarin) | m/z 535.3 → 355.1 | researchgate.net |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate | researchgate.net |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Metabolite Profiling

For untargeted analysis, such as metabolite profiling, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful tool. nih.govnih.gov QTOF instruments provide high-resolution and accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds. nih.gov

In the study of Periplocoside O, UHPLC-QTOF-MS can be employed to analyze extracts from Periploca sepium or biological samples from in vivo studies to obtain a comprehensive metabolic fingerprint. nih.gov This approach enables the tentative identification of Periplocoside O, its isomers, and other related cardiac glycosides based on their accurate mass and isotopic patterns. nih.gov Furthermore, by analyzing the MS/MS fragmentation spectra, it is possible to elucidate the structures of novel metabolites formed through processes like hydrolysis, oxidation, or conjugation. nih.gov The data can then be processed using chemometric tools like Principal Component Analysis (PCA) to identify metabolic changes related to specific biological conditions. researchgate.net

Validation of Analytical Procedures for Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of Periplocoside O. nih.govdaneshyari.com Key validation parameters include:

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest (Periplocoside O) without interference from other components in the sample matrix, such as other glycosides, impurities, or endogenous compounds. daneshyari.com

Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing standards at several concentrations, and the correlation coefficient (R²) should ideally be ≥ 0.99. ijpsjournal.comnih.gov

Accuracy : The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and is expressed as the percentage of recovery or relative error (RE). researchgate.netnih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Sensitivity : The lowest concentration of the analyte that can be reliably measured. This is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest point on the calibration curve that can be quantified with acceptable precision and accuracy. researchgate.net

Recovery : The efficiency of the sample extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. researchgate.net

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria | Source(s) |

| Linearity (R²) | Correlation coefficient of the calibration curve | ≥ 0.99 | ijpsjournal.com |

| Accuracy (RE%) | Closeness to the true value | Within ±15% (±20% at LLOQ) | researchgate.netnih.gov |

| Precision (RSD%) | Agreement between repeated measurements | ≤ 15% (≤ 20% at LLOQ) | researchgate.netnih.gov |

| Recovery | Efficiency of sample extraction | Consistent, reproducible, and precise | researchgate.net |

| LLOQ | Lowest quantifiable concentration | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision | researchgate.net |

Application in Complex Biological Matrix Analysis (e.g., Cell Lysates, Tissue Extracts, Biofluids)

The quantitative analysis of Periplocoside O in complex biological matrices, such as plasma, serum, cell lysates, or tissue extracts, is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. nih.gov The development of a robust and validated bioanalytical method is paramount to ensure the reliability and reproducibility of the data generated from such studies. nih.govst-andrews.ac.uk While specific validated analytical methods solely for Periplocoside O are not extensively detailed in publicly available literature, a sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method has been developed and validated for the simultaneous determination of structurally related compounds, including Periplocoside M and Periplocoside N, in rat plasma. nih.gov This methodology provides a strong foundation for the analytical approach that would be applied to Periplocoside O.

The primary challenge in analyzing compounds within biological matrices lies in the complexity of the sample, which contains numerous endogenous substances that can interfere with the accurate quantification of the target analyte. uab.edu Therefore, a significant part of method development involves creating an effective sample preparation technique to remove these interferences. For the analysis of related periplocosides in rat plasma, a protein precipitation method using acetonitrile has been shown to be effective, providing adequate sensitivity and minimizing matrix effects. nih.gov

Following sample preparation, chromatographic separation is employed to isolate the analyte of interest from other components. A UPLC system equipped with a C18 column is a common choice for this purpose, offering high resolution and short analysis times. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of multiple compounds. nih.gov

Detection and quantification are typically performed using a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The use of an internal standard is also a critical component of the method to ensure accuracy and precision by compensating for any variability during the sample preparation and analysis process. researchgate.net

A comprehensive validation of the bioanalytical method is required to demonstrate its suitability for its intended purpose. europa.eu This validation process assesses several key parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. nih.gov

Detailed Research Findings

Based on the validated UPLC-MS/MS method for the analysis of related compounds in rat plasma, the following tables present the typical validation parameters that would be established for a similar method for Periplocoside O. nih.gov

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|---|---|---|

| Periplocoside O (projected) | 1.0 - 500 | > 0.99 | 1.0 |

The linearity of the method is assessed by analyzing a series of calibration standards over a specified concentration range. The correlation coefficient should be close to 1, indicating a strong linear relationship between the concentration and the instrument response. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. uab.edu

Table 2: Accuracy and Precision

| Compound | QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) |

|---|---|---|---|---|---|

| Periplocoside O (projected) | Low | 2.5 | < 15% | < 15% | ± 15% |

| Medium | 50 | < 15% | < 15% | ± 15% | |

| High | 400 | < 15% | < 15% | ± 15% |

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The precision, expressed as the relative standard deviation (% RSD), measures the closeness of repeated measurements, while the accuracy, expressed as the relative error (% RE), measures the closeness of the measured value to the true value. For the method to be considered reliable, both precision and accuracy should be within ±15% (±20% at the LLOQ).

Table 3: Matrix Effect and Recovery

| Compound | QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

|---|---|---|---|---|

| Periplocoside O (projected) | Low | 2.5 | 85 - 115 | Consistent and Reproducible |

| Medium | 50 | 85 - 115 | Consistent and Reproducible | |

| High | 400 | 85 - 115 | Consistent and Reproducible |

The matrix effect is the influence of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte, which can lead to ion suppression or enhancement. uab.edu It is assessed by comparing the response of the analyte in the presence of the matrix with the response in a neat solution. The recovery of the extraction procedure is a measure of its efficiency and should be consistent and reproducible across different concentrations.

The successful application of such a validated analytical method allows for the accurate determination of Periplocoside O concentrations in biological fluids, which is a fundamental requirement for understanding its pharmacokinetic profile and for further preclinical and clinical investigations. nih.gov

Future Perspectives and Research Trajectories for Periplocoside O

Exploration of Novel Biological Activities and Therapeutic Applications

While the genus Periploca is known for its traditional use in treating autoimmune diseases like rheumatoid arthritis, the specific biological profile of Periplocoside O remains an area ripe for investigation. mdpi.com Future research will likely expand beyond the established activities of related periplocosides, such as the immunosuppressive and anti-inflammatory effects seen with Periplocoside A and E, to uncover novel therapeutic applications for Periplocoside O. nih.govnih.gov

Key areas for future exploration include:

Oncology: Investigating the cytotoxic and anti-proliferative effects of Periplocoside O against various cancer cell lines. Many natural terpenoids and glycosides exhibit anticancer properties, suggesting this is a promising avenue. nih.gov Research could focus on its ability to induce apoptosis, inhibit tumor growth, or modulate signaling pathways critical for cancer cell survival.

Neuroprotection: Examining the potential of Periplocoside O to protect against neurodegenerative diseases. This could involve studying its effects on neuronal cell death, oxidative stress, and neuroinflammation in models of diseases like Alzheimer's or Parkinson's.

Antiviral and Antimicrobial Activity: Screening Periplocoside O against a broad spectrum of viruses and pathogenic microbes. The structural diversity of pregnane (B1235032) glycosides suggests potential for novel mechanisms of action against infectious agents.

Metabolic Disorders: Exploring the role of Periplocoside O in modulating metabolic pathways. This could include investigating its effects on glucose metabolism, lipid regulation, and insulin sensitivity, which may be relevant for conditions such as diabetes and obesity.

Insecticidal Properties: Building on findings that other periplocosides possess insecticidal activity, Periplocoside O could be evaluated as a potential natural pesticide. nih.gov

The table below summarizes potential research areas for the novel biological activities of Periplocoside O.

| Research Area | Potential Therapeutic Application | Rationale |

| Oncology | Cancer Treatment | Many natural glycosides exhibit cytotoxic and anti-proliferative properties. nih.gov |

| Neuropharmacology | Neurodegenerative Diseases | Potential to mitigate neuronal damage from oxidative stress and inflammation. |

| Infectious Diseases | Antiviral/Antimicrobial Agent | Structural novelty may provide action against drug-resistant pathogens. |

| Metabolic Health | Diabetes, Obesity | Potential modulation of key metabolic signaling pathways. |

| Agriculture | Natural Pesticide | Related compounds from Periploca sepium have shown insecticidal effects. nih.gov |

Advanced Mechanistic Investigations at the Molecular and Systems Biology Levels

A critical future direction is to move beyond observing biological effects to understanding the precise molecular mechanisms by which Periplocoside O functions. Advanced investigative techniques will be essential to elucidate its mechanism of action.

Molecular Level: At the molecular level, research will aim to identify the direct protein targets of Periplocoside O. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can pinpoint specific binding partners. For instance, studies on Periplocoside E have shown it inhibits the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), providing a blueprint for similar mechanistic studies on Periplocoside O. nih.gov Understanding these interactions is fundamental to explaining its biological effects and for predicting potential off-target effects.

Systems Biology Level: A systems biology approach will integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to construct a holistic view of the cellular response to Periplocoside O. nih.gov By analyzing how global gene expression, protein levels, and metabolic networks are altered, researchers can uncover the complex signaling pathways and biological processes modulated by the compound. mdpi.com This approach can reveal non-obvious mechanisms and identify biomarkers to predict therapeutic response. nih.gov For example, network pharmacology can predict how Periplocoside O might affect interconnected pathways involved in immunity and inflammation, similar to how related compounds are known to regulate the balance of Th17 and Treg cells. nih.govnih.gov

Bioengineering and Biosynthetic Pathway Engineering for Enhanced Production

The natural abundance of Periplocoside O in Periploca sepium may be insufficient for large-scale research and potential therapeutic development. Therefore, bioengineering offers a sustainable and scalable alternative for its production.

A key prerequisite for this is the complete elucidation of its biosynthetic pathway. Research has begun to identify key enzymes in the steroid synthesis pathway in Periploca sepium, such as squalene synthase, cycloartenol synthase, and various reductases and dehydrogenases, which form the backbone of periplocosides. researchgate.net Future research must identify the specific glycosyltransferases and tailoring enzymes responsible for converting the pregnane core into Periplocoside O.

Once the pathway is understood, several bioengineering strategies can be employed:

Metabolic Engineering in Plants: Overexpressing key rate-limiting enzymes or silencing competing pathways in Periploca sepium cell cultures or whole plants to increase the yield of Periplocoside O.

Heterologous Expression in Microorganisms: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach allows for rapid, scalable, and controlled production in industrial fermenters.

The table below outlines the key enzymes and potential engineering strategies.

| Enzyme Class | Function in Pathway | Potential Engineering Strategy |

| Squalene Synthase, Cycloartenol Synthase | Formation of the steroid backbone | Overexpression to increase precursor supply. researchgate.net |

| Hydroxysteroid Dehydrogenases | Modification of the pregnane core | Identification and optimization for specific reactions. researchgate.net |

| Glycosyltransferases | Attachment of sugar moieties | Discovery of specific enzymes for Periplocoside O and their use in heterologous systems. |

| Cytochrome P450s | Hydroxylation and other modifications | Characterization and co-expression to ensure correct final structure. |

Development of Next-Generation Periplocoside-Based Chemical Tools and Probes

To facilitate advanced mechanistic studies, the development of chemical probes based on the Periplocoside O scaffold is a crucial future step. mskcc.org A chemical probe is a specialized small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or in vivo context. nih.govnih.gov

The development process would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of Periplocoside O analogs to understand which parts of the molecule are essential for its biological activity and which can be modified without loss of function.

Probe Design and Synthesis: Attaching functional moieties to non-essential positions on the Periplocoside O structure. These could include:

Fluorescent Dyes: To visualize the subcellular localization of the compound and its targets using microscopy. mskcc.org

Biotin Tags: For affinity purification of target proteins from cell lysates, which can then be identified by mass spectrometry. mskcc.org

Photo-affinity Labels: To create a permanent, covalent bond with the target protein upon UV light exposure, enabling more robust target identification.

These chemical tools will be invaluable for validating the molecular targets of Periplocoside O and dissecting its mechanism of action with high precision, ultimately accelerating its journey from a natural product isolate to a well-understood pharmacological agent. eubopen.org

Q & A

Q. How should dose-response experiments be designed to assess Periplocoside O’s effects on protein targets like STAT3 or Bcl-xl?

- Methodological Answer : Use Western blotting with concentration gradients (e.g., 0, 0.125, 0.25, 0.5 µM) to track dose-dependent changes in protein expression. Normalize results to housekeeping proteins (e.g., GAPDH). For STAT3, assess phosphorylation status (p-STAT3) to differentiate activation from total protein levels. Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in concentration-dependent effects of Periplocoside O on proteins like STAT3 (inhibition) versus Cofilin-1 (activation)?

- Methodological Answer : Cross-validate findings using orthogonal assays. For example, confirm STAT3 inhibition via luciferase reporter assays and Cofilin-1 activation via immunofluorescence to visualize cytoskeletal changes. Consider cell-type specificity (e.g., cancer vs. immune cells) and time-course experiments to rule out transient effects. Integrate transcriptomic data (RNA-seq) to identify upstream regulators .

Q. What strategies optimize the structural elucidation of novel Periplocoside O derivatives or analogs?

- Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) with 2D NMR (e.g., COSY, HSQC, HMBC) to assign stereochemistry and glycosylation patterns. Focus on diagnostic signals, such as olefinic protons in the aglycone or anomeric protons of sugar units. Compare fragmentation pathways (e.g., neutral loss of 162 Da for hexoses) with known Periplocosides (A, E) to identify structural variations .

Q. How can researchers assess the specificity of Periplocoside O in modulating immune pathways versus off-target effects?

- Methodological Answer : Perform CRISPR-Cas9 knockout screens targeting suspected pathways (e.g., NF-κB, JAK/STAT). Use proteome-wide profiling (e.g., SILAC) to map binding partners. Validate specificity with competitive inhibition assays using structural analogs. Cross-reference results with public databases (e.g., ChEMBL) to check for known off-target interactions .

Methodological Frameworks for Research Design

Q. How to formulate a PICOT-compliant research question for studying Periplocoside O’s therapeutic potential in autoimmune diseases?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Patients with rheumatoid arthritis (RA).

- I ntervention: Periplocoside O (0.25 µM, daily).

- C omparison: Methotrexate (standard therapy).

- O utcome: Reduction in synovial inflammation (measured by MRI).

- T ime: 12-week trial.

Example: “In RA patients, does Periplocoside O (0.25 µM) reduce synovial inflammation more effectively than methotrexate over 12 weeks?” .

Q. What statistical approaches are recommended for analyzing conflicting data on Periplocoside O’s pro-apoptotic versus anti-apoptotic effects?

- Methodological Answer : Use meta-analysis to aggregate data from multiple studies. Apply random-effects models to account for heterogeneity. Stratify by cell type (e.g., cancer vs. normal) and concentration ranges. Sensitivity analyses can identify outliers. Tools like RevMan or R’s

metaforpackage are suitable .

Data Validation and Reproducibility

Q. How to ensure reproducibility in Periplocoside O studies when reporting Western blot data?

- Methodological Answer : Follow MIAPE guidelines: report antibody clones (e.g., anti-Bax #5023), dilution ratios, and imaging conditions. Include full, uncropped blot images in supplementary materials. Use biological triplicates and technical replicates. Pre-treat lysates with phosphatase inhibitors when analyzing phosphorylated proteins .

Q. What steps mitigate batch variability in Periplocoside O extraction from Periploca sepium?

- Methodological Answer : Standardize extraction protocols using Soxhlet apparatus with ethanol:water (7:3 v/v). Perform phytochemical profiling for each batch via HPTLC or UPLC-PDA. Store extracts at -80°C under nitrogen to prevent degradation. Document seasonal variations in plant material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。